Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-

Description

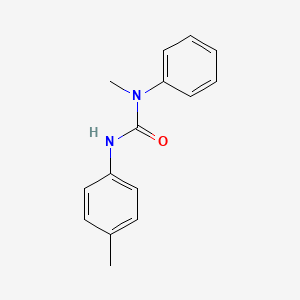

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl- (CAS: Not explicitly provided; closest analog: 1-methyl-3-(4-methylphenyl)-1-phenylurea ) is a trisubstituted urea derivative featuring:

- N-methyl group: Enhances lipophilicity and influences metabolic stability.

- N'-(4-methylphenyl) group: The para-methyl substitution may improve solubility and steric interactions compared to unsubstituted phenyl .

This compound belongs to the arylurea class, widely explored in medicinal chemistry for anticonvulsant, kinase-modulating, and enzyme-inhibiting properties .

Properties

CAS No. |

77585-85-4 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-methyl-3-(4-methylphenyl)-1-phenylurea |

InChI |

InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |

InChI Key |

HBOONMYJMCXSGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |

solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- typically involves the reaction of aniline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5NH2+CH3NCO→C6H5NHCONHCH3

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides and other derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce simpler amines.

Scientific Research Applications

Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- has several scientific research applications:

Chemistry: It is used as a stabilizer in nitrate ester-based energetic materials.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a stabilizer by inhibiting the decomposition reactions of nitrate esters, thereby enhancing the stability of energetic materials . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Differences and Physicochemical Properties

*Calculated based on C₁₅H₁₆N₂O. †Estimated via XlogP from analogs .

Key Observations :

Biological Activity

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl, also known as N,N'-dimethyl-4-methylphenyl urea , is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative, antimicrobial, and potential therapeutic applications based on various studies.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of urea derivatives, including N-methyl-N'-(4-methylphenyl)-N-phenyl. For instance, a series of synthesized urea compounds demonstrated significant efficacy against various cancer cell lines.

Key Findings:

- Compounds 5a and 5d exhibited superior antiproliferative activity compared to paclitaxel across a 60-cell line panel at a concentration of 10 µM. These compounds were particularly lethal to melanoma (SK-MEL-5), renal (786-0, A498), and breast cancer (MDA-MB-468) cell lines .

- The median inhibitory concentration (IC50) values for these compounds were determined through dose-response studies, indicating their potential as effective anticancer agents.

2. Antimicrobial Activity

The antimicrobial properties of urea derivatives have also been investigated extensively. A study evaluated several new urea derivatives against a range of bacterial and fungal strains.

Antimicrobial Efficacy:

- Urea derivatives showed variable levels of inhibition against Gram-positive and Gram-negative bacteria, with notable effectiveness against Acinetobacter baumannii, where one derivative demonstrated an impressive growth inhibition rate of 94.5% .

- Compounds were screened against five bacterial strains: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and two fungal strains: Candida albicans and Cryptococcus neoformans. The results indicated that while some compounds had moderate activity against certain strains, others were less effective .

3. Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is often influenced by their structural components. The presence of electron-donating groups (EDGs) significantly enhances the activity, while electron-withdrawing groups (EWGs) tend to reduce it.

Observations:

- Compounds with hydroxy, methyl , and nitro substitutions on the phenyl ring exhibited strong antibacterial properties .

- The SAR analysis revealed that modifications to the urea structure could lead to improved binding interactions with target proteins, enhancing their therapeutic potential .

4. Case Studies

Several case studies have documented the biological activities of N-methyl-N'-(4-methylphenyl)-N-phenyl urea:

Q & A

Q. Table 1: Comparison of Synthetic Routes

How can X-ray crystallography resolve the molecular structure of N-methyl-N'-aryl ureas?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure Solution : Employ SHELXS for phase determination .

Refinement : SHELXL refines atomic positions and thermal parameters, with R-factors < 0.05 indicating high precision . For example, N-(4-Methylphenyl)formamide (a related compound) was resolved with R = 0.046 and wR = 0.127 .

Q. Table 2: Crystallographic Parameters for Related Ureas

| Compound | Space Group | R-Factor | Resolution (Å) | Reference |

|---|---|---|---|---|

| N-(4-Methylphenyl)formamide | P2₁/c | 0.046 | 0.80 | |

| N-(4-Methoxyphenyl)-trimethylguanidine | P-1 | 0.055 | 0.85 |

How can conflicting NMR assignments for substituted ureas be resolved?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Methodological approaches:

- Variable Temperature NMR : Identifies conformational exchange broadening.

- 2D Techniques (HSQC/HMBC) : Assigns coupled protons and carbons unambiguously . For N,N'-Bis[2-(4-methylphenyl)ethyl]urea, ¹H NMR peaks at δ 2.31 ppm (CH₃) and δ 7.10–7.70 ppm (aryl) were confirmed via HMBC .

Table 3: Representative ¹H NMR Data for a Urea Derivative

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aryl protons | 7.10–7.70 | m |

| N–CH₂–CH₂–Ar | 3.34–3.38 | t |

| Methyl (Ar–CH₃) | 2.31 | s |

What computational strategies predict nonlinear optical (NLO) properties of aryl-substituted ureas?

Advanced Research Question

Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) calculates hyperpolarizability (β) and dipole moments. For example, substituents like –NO₂ or –OCH₃ enhance NLO responses by altering electron density distribution . Natural Bond Orbital (NBO) analysis quantifies charge transfer interactions, as demonstrated for urea derivatives in Journal of Computational Biophysics and Chemistry .

Q. Table 4: Calculated NLO Properties for a Model Urea

| Parameter | Value (a.u.) | Method | Reference |

|---|---|---|---|

| Hyperpolarizability (β) | 1.45 × 10⁻³⁰ | B3LYP/6-311++G(d,p) | |

| Dipole Moment (μ) | 4.82 Debye |

How do steric and electronic effects of substituents influence hydrogen-bonding networks in crystalline ureas?

Advanced Research Question

Bulky groups (e.g., 4-methylphenyl) reduce packing efficiency, while electron-withdrawing groups enhance intermolecular N–H···O interactions. In N-(4-Methoxyphenyl)-trimethylguanidine, hydrogen bonds (N–H···O, 2.89 Å) stabilize the lattice . SHELXL refinement can map these interactions via Hirshfeld surface analysis .

What strategies mitigate side reactions during urea synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.